molecular formula C9H13BrO B8589272 4-Bromo-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 16004-91-4

4-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No. B8589272
Key on ui cas rn: 16004-91-4
M. Wt: 217.10 g/mol
InChI Key: IZIVVHDGGASIQV-UHFFFAOYSA-N
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Patent
US04029106

Procedure details

A mixture of isophorone (13.82 g; 0.1 Mole) and N-bromo-succinimide (17.80 g; 0.1 Mole) in the presence of traces of α,α'-azodiisobutyronitrile was refluxed in 500 ml of CCl4 during 15 minutes. 500 ml of petrol-ether (30°-50° C.) were then added to the cool reaction mixture and the succinimide thus precipitated was filtered off. By evaporating the volatile components of the clear filtrate, crude 3,5,5-trimethyl-4-bromo-cyclohex-2-en-1-one was obtained.
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petrol-ether
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[Br:11]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[CH3:10][C:4]1[CH:5]([Br:11])[C:6]([CH3:8])([CH3:7])[CH2:9][C:2](=[O:1])[CH:3]=1

Inputs

Step One
Name
Quantity
13.82 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
petrol-ether
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the succinimide thus precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
By evaporating the volatile components of the clear filtrate

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(CC(C1Br)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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